Diacetylnalorphine

Description

Contextualization within Opioid Antagonist Research

The development of opioid antagonists was a critical advancement in pharmacology, driven by the need to counteract the life-threatening respiratory depression caused by opioid agonists like morphine. nih.gov The first compound identified with these properties was N-allylnorcodeine (nalodeine) in 1915. wikipedia.orgnih.gov However, it was the synthesis of N-allylnormorphine (nalorphine) in the 1940s that marked a significant milestone. nih.govtaylorandfrancis.com Nalorphine (B1233523) was demonstrated to effectively reverse morphine-induced respiratory depression and was introduced clinically in 1954 as an opioid overdose antidote. wikipedia.orgnih.gov

Nalorphine's mechanism was not one of pure antagonism. It exhibited a mixed agonist-antagonist profile, acting as a competitive antagonist at the μ-opioid receptor (MOR) while simultaneously acting as an agonist at the κ-opioid receptor (KOR). wikipedia.orgnih.gov This dual activity led to complex pharmacological effects. While it could antagonize morphine, it produced its own set of effects, including analgesia at higher doses and significant dysphoric and hallucinatory side effects, which ultimately limited its clinical use. wikipedia.orgnih.gov The study of nalorphine's properties was instrumental in advancing the theory of competitive antagonism and led to the crucial hypothesis of multiple opioid receptor subtypes (μ and κ), a concept termed "receptor dualism". nih.govnih.gov

This understanding paved the way for the development of "pure" opioid antagonists with high affinity for opioid receptors but lacking agonist activity. This line of research culminated in the introduction of naloxone (B1662785) in 1960 and naltrexone (B1662487) in 1963, which became the standards for treating opioid overdose and managing addiction. wikipedia.orgscielo.br Diacetylnalorphine, as a direct analogue of nalorphine, belongs to this earlier, foundational era of mixed-action compounds that were essential for mapping the complexities of the opioid system. wikipedia.orgwikipedia.org

| Key Milestones in Opioid Antagonist Development | |

| 1915 | N-allylnorcodeine (Nalodeine), the first opioid antagonist, is synthesized. wikipedia.orgnih.gov |

| 1940s | N-allylnormorphine (Nalorphine) is synthesized, later shown to reverse opioid-induced respiratory depression. nih.govnih.gov |

| 1954 | Nalorphine is introduced for clinical use as an antidote for opioid overdose. wikipedia.org |

| 1960 | Naloxone, a pure opioid antagonist, is developed. wikipedia.org |

| 1963 | Naltrexone, another pure antagonist, is developed. wikipedia.org |

Historical Perspectives on Nalorphine Analogues in Opioid Science

The synthesis of analogues of a lead compound is a fundamental strategy in medicinal chemistry to explore and modify pharmacological properties. nih.gov Nalorphine served as such a scaffold for further research. wikipedia.org this compound is a direct result of this approach, created by acetylating the two hydroxyl groups on the nalorphine molecule, making it the structural analogue of heroin. wikipedia.org

The rationale for creating this compound was likely to investigate how diacetylation—a modification known to increase the lipophilicity and rate of brain penetration of morphine (in the form of heroin)—would alter the pharmacological profile of nalorphine. wikipedia.orgdrugbank.com As a presumed prodrug, this compound would be expected to rapidly cross the blood-brain barrier and then be deacetylated to nalorphine, the active agent. wikipedia.org

The study of such nalorphine analogues contributed significantly to the scientific understanding of structure-activity relationships at opioid receptors. By observing the effects of specific chemical modifications, researchers could deduce the importance of different parts of the molecule for binding and activation (agonism) or blocking (antagonism) of receptors. The complex pharmacology of the nalorphine family, including its mixed effects, was a driving force behind the research that ultimately unraveled the existence of distinct opioid receptor classes (μ, κ, and δ), a foundational concept in modern neuropharmacology. nih.govnih.gov

| Receptor Binding Profile of Nalorphine (Active Metabolite of this compound) | |

| μ-Opioid Receptor (MOR) | Antagonist wikipedia.org |

| κ-Opioid Receptor (KOR) | Partial Agonist / Near-Full Agonist wikipedia.org |

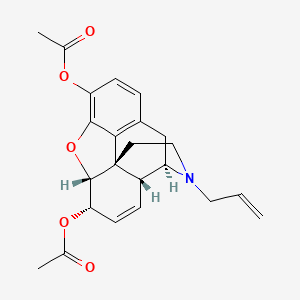

Structure

3D Structure

Properties

IUPAC Name |

[(4R,4aR,7S,7aR,12bS)-9-acetyloxy-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO5/c1-4-10-24-11-9-23-16-6-8-19(28-14(3)26)22(23)29-21-18(27-13(2)25)7-5-15(20(21)23)12-17(16)24/h4-8,16-17,19,22H,1,9-12H2,2-3H3/t16-,17+,19-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQBBJWORXAHMN-JIAAILLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)C)CCN3CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)C)CCN3CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043407 | |

| Record name | Diacetylnalorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2748-74-5 | |

| Record name | Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-17-(2-propenyl)-, 3,6-diacetate, (5α,6α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2748-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetylnalorphine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002748745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetylnalorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIACETYLNALORPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q083G8ZAJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Derivatization Studies of Diacetylnalorphine

Established Synthetic Pathways for Diacetylnalorphine Production

The synthesis of this compound primarily involves the chemical modification of nalorphine (B1233523), which itself is derived from morphine.

Acetylation of Nalorphine Precursors

The most direct method for producing this compound is through the acetylation of nalorphine. This process involves treating nalorphine with an acetylating agent, such as acetic anhydride (B1165640). google.com In a documented synthesis, nalorphine was refluxed with acetic anhydride in benzene (B151609) for three hours to yield O,O-diacetylnalorphine. google.com The product was then purified through a series of extraction and crystallization steps. google.com This reaction is analogous to the conversion of morphine to diacetylmorphine (heroin), where the hydroxyl groups at the 3 and 6 positions of the morphine scaffold are esterified. lookchem.comucd.ie

The general principle of acetylation increases the lipid solubility of the opioid molecule, which can influence its pharmacokinetic properties. lookchem.com

Broader N-Dealkylation and O-Protection Methodologies in Opioid Synthesis

The synthesis of the precursor, nalorphine, and other semi-synthetic opioids relies on key chemical transformations, including N-dealkylation and O-protection.

N-Dealkylation: This is a critical step in modifying natural alkaloids like morphine. nih.gov The N-methyl group present in morphine is removed to produce a secondary amine (a "nor" derivative), which can then be substituted with other functional groups. chim.it For instance, the synthesis of nalorphine involves the replacement of the N-methyl group of normorphine with an allyl group.

Historically, the von Braun reaction, using cyanogen (B1215507) bromide, was a common method for N-demethylation. nih.govchim.it However, this method often requires the protection of phenolic hydroxyl groups to prevent unwanted side reactions. nih.gov More contemporary methods often utilize chloroformates, such as ethyl chloroformate, as an alternative to the more hazardous cyanogen bromide for the N-demethylation step. wikipedia.org Other reagents and techniques for N-dealkylation include:

Dialkyl azodicarboxylates chim.it

Formation of N-oxides followed by reaction with iron (II) sulfate. chim.it

Palladium-mediated oxidative N-demethylation chim.it

Electrochemical methods using mediators like TEMPO. researchgate.net

O-Protection: Protecting the hydroxyl groups, particularly the phenolic hydroxyl at the C-3 position, is often necessary during various synthetic steps to prevent undesired reactions. chim.it Acetylation itself can be considered a form of O-protection, though in the case of this compound synthesis, it is the final derivatization step.

Investigations into Chemical Stability and Transformation in Research Matrices

The integrity of this compound in research samples is crucial for accurate analysis. The compound is susceptible to degradation, primarily through hydrolysis and transacetylation.

Exploration of Transacetylation Phenomena Relevant to this compound

Transacetylation is a chemical process where an acetyl group is transferred from one molecule to another. This phenomenon is well-documented for diacetylmorphine (heroin) and is relevant to this compound due to their structural similarities. unodc.orgnih.gov In the context of analytical chemistry, transacetylation can occur in solution or during analysis, particularly in gas chromatography (GC) if conditions are not optimized. unodc.org

For example, studies on heroin have shown that it can transfer an acetyl group to morphine, forming 6-monoacetylmorphine (6-MAM). nih.gov This reaction is influenced by the solvent, temperature, and the presence of other substances in the sample matrix. unodc.org Methanolic solutions of heroin base, especially in the presence of morphine, are particularly prone to transacetylation. unodc.org It is plausible that this compound could undergo similar reactions, potentially transferring an acetyl group to nalorphine or other hydroxyl-containing compounds present in a sample matrix. One study noted that this compound has to be synthesized from nalorphine and it may also undergo transacetylation. unodc.org

Methodological Considerations for Maintaining Compound Integrity in Research

Maintaining the stability of this compound in research matrices is essential for obtaining reliable and reproducible data. Several factors must be considered to prevent its degradation.

Storage Conditions: The stability of opioid solutions is highly dependent on storage temperature and time. nih.gov Studies on similar opioids have shown that refrigeration can significantly prolong stability compared to room temperature. dovepress.com For instance, a study on acetylcodeine and diacetylmorphine found them to be stable at room temperature for 72 hours. Controlled stability studies are necessary to determine the optimal shelf life and expiration date for this compound solutions under various environmental factors like temperature, humidity, and light.

Sample Preparation and Analysis: The choice of solvent and analytical technique can impact the stability of this compound. As noted with heroin, using chloroform (B151607) instead of methanol (B129727) can reduce transacetylation. unodc.org Derivatization techniques, such as silylation, can be employed to protect the compound from degradation and transacetylation during GC analysis. unodc.org High-performance liquid chromatography (HPLC) is often preferred for the analysis of thermally labile compounds like opioids as it avoids the high temperatures of GC injection ports.

pH of the Matrix: The pH of the solution can significantly influence the stability of opioids. Acidic conditions can promote hydrolysis of the ester groups in this compound, converting it back to nalorphine. Therefore, buffering the sample matrix to a suitable pH is a critical consideration for maintaining compound integrity.

Interactive Data Table: Factors Influencing this compound Stability

| Factor | Potential Impact on this compound | Mitigation Strategies |

| Temperature | Increased temperature can accelerate hydrolysis and other degradation reactions. nih.gov | Store samples at controlled, cool temperatures (e.g., refrigeration). dovepress.com |

| Solvent | Protic solvents like methanol may facilitate transacetylation. unodc.org | Use aprotic solvents like chloroform for sample preparation where appropriate. unodc.org |

| pH | Non-neutral pH can catalyze hydrolysis of the ester linkages. | Buffer solutions to a pH that maximizes stability. |

| Presence of Other Compounds | Co-existing compounds with hydroxyl groups can act as acceptors in transacetylation. nih.gov | Isolate the compound of interest or use analytical techniques that minimize interaction. |

| Analytical Method | High temperatures in GC can cause degradation and transacetylation. unodc.org | Use lower injection temperatures or employ HPLC. unodc.org Protect the molecule through derivatization (e.g., silylation). unodc.org |

| Light | Exposure to light can potentially degrade the compound over time. | Store samples in amber vials or in the dark. |

Pharmacological Characterization of Diacetylnalorphine in Preclinical Models

In Vitro Pharmacological Investigations

Following binding studies, in vitro functional assays are employed to determine the efficacy of a ligand at the receptor—that is, its ability to activate the receptor and trigger a cellular response.

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events. These events typically involve the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.

Functional assays, such as the [³⁵S]GTPγS binding assay, can measure the ability of a ligand to promote the binding of GTP to the G-protein, which is a hallmark of receptor activation. A calcium mobilization assay in cells co-expressing the opioid receptor and a chimeric G-protein can also be used to assess agonist activity.

The concept of "biased agonism" or "functional selectivity" is increasingly recognized in opioid pharmacology. This refers to the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein signaling versus the β-arrestin pathway). Bioluminescence Resonance Energy Transfer (BRET) assays are powerful tools for dissecting these biased signaling profiles by measuring the interaction between the receptor and either G-proteins or β-arrestin. Given nalorphine's mixed agonist-antagonist profile, it would be of significant interest to determine if diacetylation to Diacetylnalorphine alters its signaling bias at the μ, δ, and κ receptors.

Pathway analysis, often utilizing bioinformatics tools, can further elucidate the downstream effects of receptor activation by examining changes in gene expression and the perturbation of specific signaling networks, such as the MAPK signaling pathway.

This compound, being a di-ester compound, is expected to be a substrate for carboxylesterases. These enzymes are crucial in the metabolism of many ester-containing drugs, hydrolyzing them into their corresponding acid and alcohol metabolites. In humans, two primary carboxylesterases, hCE1 and hCE2, are responsible for the metabolism of a wide range of xenobiotics.

The metabolism of heroin (diacetylmorphine) to 6-acetylmorphine (B159328) and then to morphine is a well-established pathway mediated by carboxylesterases. It is highly probable that this compound undergoes a similar two-step hydrolysis. The first step would involve the removal of one acetyl group to form a monoacetylnalorphine intermediate, followed by the removal of the second acetyl group to yield nalorphine (B1233523).

In vitro studies using human liver microsomes or recombinant carboxylesterase enzymes (hCE1 and hCE2) would be necessary to confirm this metabolic pathway. Such studies would determine the rate of hydrolysis and identify the specific carboxylesterase isozymes involved. It is also important to investigate whether this compound or its metabolites can inhibit or induce major drug-metabolizing enzymes like the cytochrome P450 (CYP) family, as this could lead to drug-drug interactions.

Table 2: Potential Metabolic Pathway of this compound

| Parent Compound | Metabolizing Enzyme | Intermediate Metabolite | Metabolizing Enzyme | Final Metabolite |

|---|---|---|---|---|

| This compound | Carboxylesterase | 6-Monoacetylnalorphine | Carboxylesterase | Nalorphine |

Studies on Absorption and Distribution in Controlled In Vitro Systems

The investigation of a novel compound's absorption and distribution properties is a critical early step in preclinical development. Controlled in vitro systems provide a foundational understanding of a molecule's potential behavior in vivo by modeling its permeation across biological barriers and its tendency to distribute into various tissues. While specific in vitro data for this compound is not extensively available in the public domain, the established methodologies for studying related opioid compounds can be extrapolated to outline a prospective research framework.

In vitro models for assessing absorption primarily focus on predicting oral bioavailability and permeation across the gastrointestinal (GI) tract and other biological membranes. Key experimental systems include:

Cell-Based Assays:

Caco-2 Cell Monolayers: This is a widely used model that mimics the human intestinal epithelium. Studies using Caco-2 cells can determine the permeability of a compound and identify whether it is a substrate for active transport mechanisms, such as P-glycoprotein (P-gp), which can efflux drugs back into the intestinal lumen, thereby reducing absorption.

MDCK Cell Monolayers: Madin-Darby canine kidney cells are another common tool, often transfected with specific transporters to study their role in drug absorption and disposition.

Co-culture and Triple-Culture Models: To better replicate the complexity of the intestinal barrier, models incorporating mucus-secreting cells (like HT29-MTX) and immune cells (like Raji B cells) alongside Caco-2 cells are employed.

Non-Cell-Based Systems:

Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput screening tool assesses passive diffusion across an artificial lipid membrane, providing a rapid prediction of a compound's ability to cross the intestinal barrier.

For distribution, in vitro techniques aim to predict the extent to which a compound will partition from the bloodstream into various tissues. A primary method for this is:

Plasma Protein Binding Assays: Techniques such as equilibrium dialysis, ultrafiltration, or ultracentrifugation are used to determine the fraction of a drug that binds to plasma proteins like albumin and alpha-1-acid glycoprotein. The unbound fraction is pharmacologically active and available to distribute into tissues.

Physiologically based pharmacokinetic (PBPK) modeling is a computational approach that integrates in vitro data on absorption, distribution, metabolism, and excretion (ADME) to simulate the pharmacokinetic profile of a drug in the body. These models can help predict human pharmacokinetics from preclinical data and investigate the impact of physiological variability on drug disposition.

Table 1: Prospective In Vitro Systems for Characterizing this compound Absorption and Distribution

| Parameter | In Vitro Model | Information Gained | Relevant Findings for Opioids |

| Intestinal Absorption | Caco-2 Cell Monolayers | Permeability, potential for active transport (e.g., P-gp substrate) | Many opioids are subject to P-gp efflux, affecting oral bioavailability. |

| Passive Permeability | PAMPA | Prediction of passive diffusion across the GI tract | Provides a rapid screen for permeability characteristics. |

| Plasma Protein Binding | Equilibrium Dialysis, Ultrafiltration | Percentage of drug bound to plasma proteins, unbound fraction | High protein binding can limit the amount of free drug available to exert its effects. |

| Integrated Pharmacokinetics | PBPK Modeling | Simulation of ADME properties, prediction of in vivo behavior | Can be used to extrapolate from in vitro and animal data to predict human pharmacokinetics. |

In Vivo Preclinical Pharmacology (Non-Human Animal Models)

The selection of appropriate animal models is fundamental to the preclinical evaluation of opioid antagonists. The validity of these models rests on their ability to mimic relevant aspects of human opioid action and dependence. Rodents, particularly mice and rats, are the most commonly used species in opioid research due to their well-characterized genetics, established behavioral paradigms, and ethical and practical considerations.

Key Animal Models and Their Validation:

Models of Opioid Dependence: To study the antagonist properties of a compound like this compound, it is often necessary to first induce a state of physical dependence on an opioid agonist (e.g., morphine or oxycodone) in the animal model. This is typically achieved through repeated administration of the agonist over several days. The validity of these dependence models is confirmed by precipitating withdrawal symptoms with an antagonist like naloxone (B1662785). The observed somatic signs of withdrawal in rodents include behaviors such as jumping, wet dog shakes, teeth chattering, and diarrhea. The ability of a test compound to either precipitate or attenuate these signs provides a measure of its antagonist or agonist activity, respectively.

Behavioral Assays for Opioid Effects:

Tail-Flick and Hot-Plate Tests: These are common assays for measuring the analgesic effects of opioids. An antagonist's efficacy can be evaluated by its ability to reverse the analgesic effects of a known opioid agonist.

Conditioned Place Preference (CPP) and Self-Administration: These models are used to assess the rewarding and reinforcing properties of drugs. An antagonist can be evaluated for its ability to block the rewarding effects of an agonist or to reduce self-administration behavior. The fact that drugs abused by humans generally serve as reinforcers in animal self-administration studies helps validate these models.

Drug Discrimination: In this paradigm, animals are trained to distinguish between the effects of a specific drug and a placebo. This allows for the characterization of the subjective effects of a test compound and its similarity to known opioid agonists or antagonists.

The validation of these models relies on their predictive validity—the ability to predict clinical efficacy and side effects. For instance, compounds that block opioid-induced analgesia or reward in animal models are expected to function as antagonists in humans. Similarly, the profile of withdrawal symptoms precipitated by an antagonist in dependent animals often mirrors the clinical withdrawal syndrome.

Table 2: Common Animal Models in Opioid Antagonism Research

| Model Type | Species | Purpose | Validation Principle |

| Opioid-Induced Analgesia | Mouse, Rat | To assess the ability of a compound to block the pain-relieving effects of an opioid agonist. | Reversal of a quantifiable physiological response (e.g., increased latency in tail-flick test). |

| Precipitated Withdrawal | Mouse, Rat | To evaluate the antagonist properties of a compound by inducing withdrawal in an opioid-dependent animal. | Observation of a characteristic and quantifiable set of withdrawal behaviors. |

| Self-Administration | Rat, Non-human primate | To measure the reinforcing properties of an opioid and the ability of an antagonist to reduce drug-seeking behavior. | Drugs that are abused by humans are typically self-administered by animals. |

| Conditioned Place Preference | Mouse, Rat | To assess the rewarding or aversive properties of a compound. | Opioid agonists typically produce a preference for the drug-paired environment, which can be blocked by an antagonist. |

The in vivo evaluation of this compound's receptor activity would involve a series of experiments designed to characterize its effects on opioid receptors within a living organism. These studies build upon in vitro findings and aim to determine the compound's functional profile as an agonist, antagonist, or partial agonist at different opioid receptor types (mu, kappa, and delta).

Experimental Approaches:

Antagonist Potency Determination: A primary goal would be to quantify the antagonist potency of this compound. This is often done by determining its ability to block the effects of a selective opioid agonist. For example, in a tail-flick test, the dose of this compound required to shift the dose-response curve of morphine (a mu-opioid agonist) to the right would be measured. This provides an estimate of its affinity and antagonist activity at the mu-opioid receptor.

Assessment of Intrinsic Agonist Activity: It is crucial to determine if this compound possesses any agonist activity on its own. This would be assessed by administering the compound to opioid-naïve animals and observing for typical opioid effects such as analgesia, respiratory depression, or changes in locomotor activity. The absence of such effects would suggest pure antagonism, while the presence of a partial or full effect would indicate partial or full agonism, respectively.

Precipitated Withdrawal Studies: In opioid-dependent animals, the administration of an antagonist like naloxone induces a robust withdrawal syndrome. The ability of this compound to precipitate a similar withdrawal syndrome would confirm its antagonist activity at the receptor mediating the dependence (typically the mu-opioid receptor). The dose required to elicit these signs would provide a measure of its potency.

Receptor Selectivity: To determine the selectivity of this compound for different opioid receptor types, its ability to antagonize the effects of selective kappa (e.g., U-50,488) and delta (e.g., SNC80) opioid receptor agonists would be evaluated in relevant behavioral assays. For instance, kappa-opioid agonists are known to produce sedation and diuresis, and an effective kappa antagonist would block these effects.

Comparison with Standard Antagonists: The receptor activity profile of this compound would be compared to that of well-characterized opioid antagonists such as naloxone and naltrexone (B1662487). This would involve direct comparisons in assays of antagonist potency and efficacy. For example, studies in transgenic mouse models of sickle cell anemia have revealed that naloxone can produce potent analgesia, an effect not shared by all other opioid antagonists, highlighting the importance of comparative studies.

Table 3: Prospective In Vivo Evaluation of this compound's Receptor Activity

| Research Question | Animal Model/Assay | Expected Outcome for a Pure Antagonist | Comparison Compound |

| Does it have mu-opioid antagonist activity? | Morphine-induced analgesia (Tail-flick test) | Dose-dependent blockade of morphine's analgesic effect. | Naloxone, Naltrexone |

| Does it have intrinsic agonist activity? | Locomotor activity, Hot-plate test in opioid-naïve mice | No significant change in locomotor activity or pain threshold. | Morphine |

| Can it precipitate withdrawal? | Precipitated withdrawal in morphine-dependent rats | Induction of somatic withdrawal signs (e.g., jumping, wet dog shakes). | Naloxone |

| Is it selective for the kappa-opioid receptor? | Blockade of U-50,488-induced sedation | Reversal of the sedative effects of the kappa agonist. | nor-Binaltorphimine (a selective kappa antagonist) |

Structure Activity Relationship Sar and Analog Development for Diacetylnalorphine

Elucidation of Structural Determinants for Opioid Receptor Activity and Selectivity

The pharmacological profile of an opioid ligand—its potency, efficacy (agonist, antagonist, or partial agonist), and selectivity for different opioid receptor subtypes (μ, δ, κ)—is dictated by its three-dimensional chemical structure. Key structural features of the morphinan (B1239233) scaffold determine how the molecule interacts with the binding pockets of these receptors.

The structural determinants for the activity of diacetylnalorphine can be understood by comparing it to related compounds like morphine, heroin, and its parent compound, nalorphine (B1233523).

The N-Substituent: The nature of the substituent on the tertiary amine is a primary determinant of efficacy. The replacement of the N-methyl group of morphine with an N-allyl group to produce nalorphine introduces antagonist properties at the μ-opioid receptor (MOR) while retaining agonist activity at the κ-opioid receptor (KOR). This N-allyl group is present in this compound, suggesting a mixed agonist-antagonist profile.

C3 and C6 Modifications: The functional groups at the C3 and C6 positions significantly influence potency and pharmacokinetic properties. In this compound, both the phenolic hydroxyl group at C3 and the alcoholic hydroxyl group at C6 are esterified with acetyl groups. This is analogous to the diacetylation of morphine to form heroin. Acetylation generally increases the lipophilicity of the molecule, which can facilitate its transit across the blood-brain barrier.

The Phenanthrene (B1679779) Core: The rigid three-dimensional structure of the phenanthrene nucleus, including the oxygen bridge between C4 and C5, is essential for proper orientation within the opioid receptor binding site. This core structure provides the necessary scaffold for the key pharmacophoric elements to interact with specific amino acid residues in the receptor.

The interplay of these structural features defines the unique pharmacological signature of this compound. The N-allyl group confers a nalorphine-like mixed agonist-antagonist profile, while the diacetyl esters at C3 and C6 modulate its potency and ability to access the central nervous system.

| Compound | N-Substituent | C3-Substituent | C6-Substituent | General Opioid Receptor Activity Profile |

|---|---|---|---|---|

| Morphine | -CH₃ | -OH | -OH | μ-Opioid Receptor (MOR) Agonist |

| Nalorphine | -CH₂CH=CH₂ (Allyl) | -OH | -OH | MOR Partial Agonist/Antagonist, κ-Opioid Receptor (KOR) Agonist |

| Heroin (Diacetylmorphine) | -CH₃ | -OCOCH₃ (Acetyl) | -OCOCH₃ (Acetyl) | Potent MOR Agonist (prodrug to 6-MAM and Morphine) |

| This compound | -CH₂CH=CH₂ (Allyl) | -OCOCH₃ (Acetyl) | -OCOCH₃ (Acetyl) | Mixed Agonist-Antagonist Profile (predicted based on structure) |

Rational Design and Synthesis of Novel this compound Analogs

Rational drug design uses the understanding of SAR to create new molecules with desired pharmacological properties. For this compound, the goal is to design analogs with altered potency, receptor selectivity, or a modified balance of agonist versus antagonist activity. This involves the systematic structural modification of the parent molecule.

The design of novel analogs would focus on several key regions of the this compound molecule:

Modification of the N-Substituent: Replacing the N-allyl group with other moieties, such as cyclopropylmethyl or different alkyl chains, can fine-tune the agonist/antagonist activity at the MOR and KOR. This strategy has been extensively used in the development of other mixed-agonist-antagonist opioids.

Variation of the C3 and C6 Esters: The acetyl groups could be replaced with other ester groups (e.g., propionyl, butyryl) or converted to ethers. These changes would alter the lipophilicity, metabolic stability, and duration of action of the resulting analogs.

Alterations to the C-Ring: Modifications such as the reduction of the C7-C8 double bond (as in dihydromorphine derivatives) or the introduction of a C14-hydroxyl group can also impact potency and receptor binding profiles.

The synthesis of such analogs would typically start from nalorphine. A general synthetic approach would involve the protection of other reactive groups, followed by the targeted modification of the functional group of interest. For example, to create analogs with different ester groups, nalorphine could be reacted with various acyl chlorides or anhydrides under basic conditions to yield the corresponding 3,6-diester derivatives.

| Analog Series | Structural Modification | Predicted Impact on Activity |

|---|---|---|

| N-Substituent Analogs | Replace N-allyl with N-cyclopropylmethyl | Potentially increase antagonist potency at MOR |

| N-Substituent Analogs | Replace N-allyl with N-phenethyl | Shift profile towards MOR agonism |

| C3/C6 Ester Analogs | Replace diacetyl with dipropionyl groups | Modify lipophilicity and duration of action |

| C3/C6 Ether Analogs | Convert C3/C6 esters to ethers (e.g., dimethyl) | Increase chemical stability, alter binding profile |

| C-Ring Analogs | Reduce C7-C8 double bond | Potentially increase potency |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. This method is instrumental in predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts and reducing costs.

A QSAR study for a series of this compound derivatives would proceed as follows:

Data Set Generation: A series of this compound analogs would be synthesized and their biological activity (e.g., binding affinity for μ, δ, and κ opioid receptors) would be measured experimentally.

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated using computational software. These descriptors quantify various aspects of the molecule's structure, including electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., LogP).

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is derived that links the descriptors to the observed biological activity. The goal is to find the best correlation between the structural properties and the activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical metrics such as the correlation coefficient (r²), standard error of estimation (SEE), and Predicted Residual Sum of Squares (PRESS). A validated model can then be used to predict the activity of novel, unsynthesized analogs.

For example, a hypothetical QSAR model for MOR binding affinity might take the form: Log(1/IC₅₀) = β₀ + β₁(LogP) + β₂(Dipole Moment) + β₃(LUMO Energy)

This equation would suggest that the binding affinity is a linear function of the compound's hydrophobicity, polarity, and electron-accepting capability.

| Derivative | Modification (vs. This compound) | LogP (Descriptor) | Hypothetical MOR Affinity (Log 1/C) |

|---|---|---|---|

| Compound 1 | (this compound) | 3.50 | 7.2 |

| Compound 2 | C6-propionyl ester | 3.95 | 7.5 |

| Compound 3 | C3-propionyl ester | 3.95 | 7.1 |

| Compound 4 | N-cyclopropylmethyl | 3.80 | 7.8 |

| Compound 5 | C7-C8 reduced | 3.52 | 7.4 |

Application of Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry and molecular modeling provide powerful tools for investigating molecular behavior and drug-receptor interactions at an atomic level. These methods complement experimental SAR studies by offering three-dimensional insights into why certain structural features lead to specific biological activities.

Key applications in the study of this compound and its analogs include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. Docking simulations of this compound analogs into the crystal structures of the μ, δ, and κ opioid receptors can reveal critical interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that govern binding affinity and selectivity. For example, the protonated nitrogen of this compound is expected to form a key ionic bond with a conserved aspartate residue (Asp147 in the MOR) in the receptor, while the phenolic system interacts with a histidine residue.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to model the dynamic behavior of the ligand-receptor complex over time. This helps to assess the stability of the predicted binding pose and can reveal conformational changes in the receptor that are induced by ligand binding, which is crucial for understanding agonist versus antagonist action.

Homology Modeling: In the absence of an experimental crystal structure for a specific receptor state or subtype, a homology model can be constructed based on the amino acid sequence and the known structure of a related protein. This allows computational studies to proceed even with incomplete structural data.

These computational approaches allow for the virtual screening of large libraries of potential analogs, helping to prioritize candidates for chemical synthesis and biological testing.

| Functional Group of this compound | Predicted Interaction Type | Potential Interacting Residue in μ-Opioid Receptor |

|---|---|---|

| Protonated Amine (Nitrogen) | Ionic Interaction / Hydrogen Bond | Asp147 |

| C3-Acetyl Carbonyl Oxygen | Hydrogen Bond | Tyr148 |

| Phenolic Ether Oxygen (C4-C5 bridge) | Hydrogen Bond (with water molecule) | Asn150 |

| N-Allyl Group | Hydrophobic Interaction | Met151, Trp293, Val300 |

| C6-Acetyl Group | Hydrophobic/Polar Interaction | His297, Trp318 |

Advanced Analytical Methodologies in Diacetylnalorphine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating complex mixtures. For Diacetylnalorphine analysis, both liquid and gas chromatography are employed, typically coupled with mass spectrometry for definitive identification and quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique for the analysis of small molecule drugs and their metabolites in biological matrices due to its high selectivity and sensitivity. This method involves the physical separation of target analytes via liquid chromatography followed by mass-based detection. The LC component separates this compound from other compounds in a sample, while the MS/MS system provides specific detection and fragmentation for confident identification and quantification.

LC-MS/MS is particularly advantageous for analyzing opiates and their metabolites as it can often separate both lipophilic and hydrophilic compounds without extensive pretreatment. The development of advanced LC-MS interfaces has overcome earlier issues of poor sensitivity, making it a powerful tool in modern analytical research. High-performance liquid chromatography (HPLC) is often used to provide quantitative data on the composition of opiate-related compounds.

Table 1: Example LC-MS/MS Method Parameters for Opiate Analysis This table is a composite example based on typical methodologies for related small molecules.

| Parameter | Specification |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18 or Phenyl column (e.g., Zorbax Eclipse XDB Phenyl) |

| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate) in a gradient elution |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Mass Spectrometer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification |

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. In the context of opiate analysis, GC-MS is frequently used for both qualitative and quantitative determination in biological samples like blood and urine. For non-volatile compounds or those with polar functional groups, a chemical modification step known as derivatization is required to increase their volatility for GC analysis.

In some analytical procedures, this compound itself is the stable, derivatized form of nalorphine (B1233523), created for the purpose of analysis. For instance, a method for the simultaneous determination of codeine and morphine involves their derivatization into acetylated compounds, which are then separated by capillary gas chromatography and identified by mass spectrometry in selected ion monitoring (SIM) mode. In such methods, this compound has been used as an internal standard for quantification. The stability of the diacetylated derivative is a key advantage; this compound has been shown to be stable at room temperature for at least 72 hours, ensuring reliability during analysis.

Table 2: Example GC-MS Method Parameters for Derivatized Opiate Analysis Based on findings from a study quantifying morphine and codeine using a derivatization approach.

| Parameter | Specification |

| Chromatography System | Gas Chromatograph with capillary column capability |

| Derivatization | Acetylation to form diacetyl derivatives (e.g., diacetylmorphine, this compound) |

| Column | Capillary column (e.g., OV-1 or OV-17) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Splitless or On-column |

| Mass Spectrometer | Single Quadrupole or Ion Trap |

| Detection Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Mass Spectrometry Applications in Metabolite Identification

Mass spectrometry is a critical tool for identifying drug metabolites, a key aspect of understanding the biotransformation of a compound. High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, are particularly powerful for this purpose. These technologies provide highly accurate mass measurements, which allow for the determination of the elemental composition of unknown metabolites.

The process of metabolite identification involves several steps:

Data Acquisition: A generic, non-targeted data acquisition method is often used to collect data on all potential metabolites in a sample.

Data Processing: Specialized software filters the data to find signals that are related to the parent drug, often by looking for characteristic mass shifts corresponding to common metabolic reactions (e.g., oxidation, glucuronidation).

Structural Elucidation: Tandem mass spectrometry (MS/MS) is then used to fragment the potential metabolite ions. The resulting fragmentation pattern provides structural information that helps to pinpoint the site of metabolic modification.

For novel compounds like this compound, where metabolic pathways may not be fully characterized, these advanced MS techniques are indispensable. Ion mobility-mass spectrometry can further aid in this process by separating isobaric metabolites (metabolites with the same mass but different structures), providing an additional layer of analytical detail.

Optimized Sample Preparation Strategies for Research Analysis

Effective sample preparation is crucial for accurate and reproducible analytical results, as it serves to isolate the analyte of interest from complex biological matrices and remove interfering substances. For opiate analysis, including this compound, several extraction techniques are commonly employed.

Liquid-Liquid Extraction (LLE): This is a conventional method where the sample is mixed with an immiscible organic solvent. The analyte partitions into the organic phase, which is then separated from the aqueous sample matrix. This technique was used in a GC-MS method to extract acetylated codeine and morphine from urine.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. The sample is passed through a solid sorbent material that retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of solvent. This method can be adapted to elute the sample directly into autosampler vials, reducing sample handling and preparation time.

Derivatization: As mentioned for GC-MS analysis, derivatization is a key sample preparation step for many opiates. This chemical modification, often through acetylation or silylation (e.g., using BSTFA), converts polar analytes into less polar, more volatile derivatives suitable for gas chromatography.

The choice of sample preparation strategy depends on the analyte, the sample matrix (e.g., blood, urine, plasma), and the analytical instrument being used.

Future Directions and Unexplored Research Avenues for Diacetylnalorphine

Potential Role in Biased Agonism Research within the Opioid System

The concept of biased agonism, or functional selectivity, has emerged as a leading strategy in modern pharmacology for developing safer analgesics. This theory posits that a ligand can preferentially activate one intracellular signaling pathway over another at the same receptor. For opioid receptors, the goal is to develop agonists that selectively activate the G-protein signaling pathway, which is associated with analgesia, while avoiding the recruitment of the β-arrestin pathway, which is linked to adverse effects like respiratory depression and constipation.

Diacetylnalorphine is a structural analog of heroin (diacetylmorphine) and is likely a prodrug to nalorphine (B1233523). Nalorphine itself exhibits a complex pharmacological profile, acting as an antagonist at the μ-opioid receptor (MOR) and a partial or near-full agonist at the κ-opioid receptor (KOR). This mixed agonist-antagonist profile is a foundational concept related to biased agonism.

Future research could explore this compound as a tool to probe the molecular mechanisms of biased signaling. Key research questions include:

How does the diacetylation of nalorphine alter its binding affinity and functional activity at MOR, KOR, and delta-opioid receptors (DOR)?

Can this compound or its metabolites demonstrate biased signaling, for instance, by antagonizing β-arrestin recruitment while weakly activating G-protein pathways at the MOR?

Could this compound serve as a parent structure for the rational design of new G-protein biased ligands? By systematically modifying its structure, researchers might develop novel compounds with more precise selectivity for specific signaling outcomes, potentially leading to safer opioid analgesics.

Investigating these questions would require a suite of in-vitro assays, such as radioligand binding studies to determine receptor affinity and functional assays (e.g., [³⁵S]GTPγS binding or BRET/FRET-based assays) to measure G-protein activation and β-arrestin recruitment.

| Assay Type | Purpose | Potential Application for this compound |

| Radioligand Binding | Determines the affinity (Kᵢ) of a ligand for a specific receptor. | To quantify how this compound binds to μ, κ, and δ opioid receptors compared to nalorphine and morphine. |

| [³⁵S]GTPγS Binding | Measures the activation of G-proteins following receptor agonism, indicating functional efficacy. | To assess the degree to which this compound activates G-protein signaling pathways at each opioid receptor subtype. |

| BRET/FRET Assays | Monitors real-time protein-protein interactions, such as receptor-G-protein or receptor-β-arrestin coupling. | To directly measure and quantify any bias this compound may have for G-protein activation versus β-arrestin recruitment. |

Development of Advanced Preclinical Models for Mechanistic Studies

The translation of in-vitro findings into in-vivo effects is a significant challenge in drug development. Advanced preclinical models are essential for understanding the complex pharmacology of compounds like this compound and for predicting their physiological effects.

Current preclinical models for studying opioid effects often rely on rodents and nonhuman primates. For a compound like this compound, whose parent compound nalorphine has known psychological effects such as dysphoria and hallucinations due to KOR agonism, sophisticated behavioral models are necessary.

Future research should focus on:

Humanized Models: Developing preclinical models, such as transgenic mice expressing human opioid receptors, would provide more accurate data on receptor binding and functional activity that is directly relevant to human physiology.

Behavioral Models for Complex Effects: Beyond standard pain assays (e.g., tail-flick, hot plate), models that can assess more complex, KOR-mediated behaviors are needed. This includes conditioned place preference/aversion tests to study reward or dysphoria and other models to investigate potential hallucinatory or anxiogenic effects.

Neuropharmacological Models: Techniques like in-vivo microdialysis could be used in animal models to measure the effect of this compound administration on neurotransmitter release (e.g., dopamine (B1211576) in the nucleus accumbens), providing direct evidence of its action within the brain's reward circuits.

Organoid and Cell-Based Screening Platforms: The development of human cell-based screening platforms, such as neuronal organoids, could help accelerate the testing of novel this compound analogs and provide insights into their mechanisms of action on human neurons before advancing to animal models.

By leveraging these advanced models, researchers can more thoroughly characterize the unique pharmacological profile of this compound, bridging the gap between molecular interactions and their potential physiological and behavioral outcomes.

Q & A

Q. What are the validated analytical methods for characterizing diacetylnalorphine’s chemical structure and purity?

Methodological Answer: this compound’s structure (C₂₄H₂₇NO₅) can be confirmed using nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment. Comparative analysis with reference standards (e.g., USP-grade nalorphine derivatives) is critical. Ensure solvent systems are optimized to resolve acetylated byproducts .

Q. How can receptor binding assays be designed to evaluate this compound’s affinity for opioid receptors?

Methodological Answer: Radioligand displacement assays using μ-opioid receptor (MOR) and κ-opioid receptor (KOR) membrane preparations are standard. Tritium-labeled ligands like [³H]-naloxone are displaced by this compound in dose-response curves. Include positive controls (e.g., naloxone) and negative controls (vehicle-only) to validate assay specificity. Data should be analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and Ki values .

Q. What synthetic routes are reported for this compound, and how can yield optimization be achieved?

Methodological Answer: this compound is synthesized via acetylation of nalorphine using acetic anhydride under controlled pH (7–8). Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate formation. Yield optimization requires inert atmospheres (N₂) to prevent hydrolysis. Post-synthesis purification via column chromatography (silica gel, ethyl acetate:hexane) removes unreacted precursors .

Advanced Research Questions

Q. How do in vivo efficacy studies of this compound as a narcotic antagonist compare to naloxone in opioid overdose models?

Methodological Answer: Preclinical studies should use rodent models (e.g., Sprague-Dawley rats) with morphine-induced respiratory depression. This compound’s dose-response curve (ED₅₀) is compared to naloxone’s using Kaplan-Meier survival analysis. Control for variables like administration route (IV vs. IM) and opioid agonist potency. Ethical approvals (e.g., IACUC) and adherence to ARRIVE guidelines are mandatory .

Q. What advanced analytical techniques are suitable for detecting this compound in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal. Validate methods per FDA guidelines: specificity, sensitivity (LOQ ≤1 ng/mL), and matrix effects (e.g., plasma vs. urine). Use deuterated internal standards (e.g., this compound-d₃) to correct for ion suppression. Cross-validate with immunoassays (ELISA) for point-of-care applications .

Q. How can pharmacokinetic studies address this compound’s metabolic stability and tissue distribution?

Methodological Answer: Administer ¹⁴C-labeled this compound in murine models. Serial blood/tissue sampling followed by scintillation counting quantifies bioavailability (AUC) and half-life (t½). Metabolite identification via high-resolution MS (HRMS) clarifies hepatic pathways (e.g., CYP3A4-mediated deacetylation). Compartmental modeling (e.g., NONMEM) predicts human pharmacokinetics .

Q. What regulatory challenges arise when studying this compound under controlled substance laws?

Methodological Answer: Compliance with the National Drug Policy and Authority Act requires DEA Schedule I licensing for preclinical work. Cosmetic applications are prohibited per the 2018 Hotlist , necessitating dual-use justification in grant proposals. Institutional Review Boards (IRBs) must approve protocols addressing diversion risks and storage (e.g., DEA-compliant safes) .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.